Ethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenethyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate typically involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes. This reaction is catalyzed by citric acid and can be performed using a one-pot mortar-pestle grinding method . This green and expeditious method is characterized by high yields and easy isolation of the products without involving complex separation methods.
Industrial Production Methods
The use of mechano-chemical processes, such as planetary ball milling and microwave irradiation, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with different substituents, leading to variations in chemical properties and applications.
Indole derivatives: While structurally different, indole derivatives share some biological activities and applications.
The uniqueness of ethyl 4,5-dioxo-1-phenethylpyrrolidine-3-carboxylate lies in its specific structural features and the resulting chemical and biological properties.
Biological Activity
Ethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate (CAS Number: 54799-37-0) is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its molecular formula is C15H17NO4, and it has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Weight | 275.3 g/mol |
Density | 1.222 g/cm³ |
Boiling Point | 410.1 °C |
Flash Point | 201.8 °C |
Pharmacological Profile
This compound has been studied for various pharmacological properties:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in cells.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is necessary to establish its efficacy and mechanism.
- Neuroprotective Effects : Some studies indicate that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It may interact with signaling pathways related to inflammation and apoptosis, contributing to its antitumor and neuroprotective effects.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation at micromolar concentrations. The IC50 values varied among different cell lines, indicating selective cytotoxicity.
Case Study 2: Neuroprotection
In vitro assays using neuronal cell cultures showed that treatment with this compound reduced apoptosis induced by oxidative stress. The results suggested a potential application in neurodegenerative disease models.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Cell Viability Assays : The compound was tested on several human cancer cell lines (e.g., HeLa, MCF7) and exhibited varying degrees of cytotoxicity.
- Mechanistic Studies : Studies using Western blot analysis revealed that the compound alters the expression of proteins involved in apoptosis and cell cycle regulation.
Properties
CAS No. |
54799-37-0 |
---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(14(18)13(12)17)9-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
GEAVJBAVJBPHQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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